molecular formula C22H24ClNO3S B2919663 (1-(4-Chlorophenyl)cyclopentyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1790198-18-3

(1-(4-Chlorophenyl)cyclopentyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2919663
CAS No.: 1790198-18-3
M. Wt: 417.95
InChI Key: QGBBKFKXEBKOBD-UHFFFAOYSA-N
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Description

(1-(4-Chlorophenyl)cyclopentyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a synthetic chemical compound of interest in medicinal chemistry and pharmacology research. This molecule features a complex structure combining chlorophenyl, cyclopentyl, and phenylsulfonyl pyrrolidine groups, which are motifs found in compounds that modulate central nervous system targets. Structurally related analogs with similar pyrrolidinyl and aryl components have been investigated for their potential interactions with monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET) . The inclusion of the sulfonyl group may influence the compound's binding affinity and metabolic stability, making it a valuable subject for structure-activity relationship (SAR) studies. Researchers may utilize this compound as a key intermediate or reference standard in the design and development of novel psychoactive substances or as a probe for understanding neurotransmitter reuptake inhibition mechanisms. It is supplied as a high-purity material to ensure consistent and reliable results in analytical and in vitro investigations. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopentyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClNO3S/c23-18-10-8-17(9-11-18)22(13-4-5-14-22)21(25)24-15-12-20(16-24)28(26,27)19-6-2-1-3-7-19/h1-3,6-11,20H,4-5,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBBKFKXEBKOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(4-Chlorophenyl)cyclopentyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone , identified by CAS number 1790198-18-3 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C22_{22}H24_{24}ClNO3_3S
  • Molecular Weight : 417.9 g/mol

The structure features a cyclopentyl group linked to a chlorophenyl moiety and a pyrrolidine ring substituted with a phenylsulfonyl group. This unique arrangement suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antibacterial activity
  • Enzyme inhibition
  • Anticancer properties
  • Neuroprotective effects

Antibacterial Activity

A study assessing various sulfonamide derivatives, including those with similar structures to our compound, demonstrated moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. The most active compounds showed significant inhibition of bacterial growth, suggesting that the sulfonamide functionality plays a crucial role in this activity .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections. Inhibition studies revealed that the compound exhibited strong AChE inhibitory activity, which is promising for neuropharmacological applications .

Anticancer Potential

Preliminary studies indicate that compounds analogous to this compound may possess anticancer properties. For instance, derivatives evaluated against human tumor cell lines showed varying degrees of cytotoxicity, with some exhibiting significant antitumor activity against renal and breast cancer cell lines . The mechanism of action appears to involve the induction of apoptosis in cancer cells, mediated through mitochondrial pathways .

Case Studies

  • Antibacterial Screening : A series of synthesized compounds were tested for antibacterial activity against multiple strains. The results indicated that those with the phenylsulfonyl moiety were particularly effective against gram-positive bacteria.
  • Enzyme Inhibition Studies : Compounds were subjected to kinetic studies to determine their inhibitory constants against AChE. The findings highlighted a structure-activity relationship where increased lipophilicity correlated with enhanced inhibitory potency .
  • Cytotoxicity Assays : In vitro assays on various cancer cell lines revealed that certain derivatives significantly reduced cell viability at micromolar concentrations, suggesting potential as chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, synthesis routes, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Synthesis Method Notable Properties/Findings References
(1-(4-Chlorophenyl)cyclopentyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone 4-Chlorophenyl, phenylsulfonyl-pyrrolidine Likely Friedel-Crafts alkylation* High lipophilicity (predicted)
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one 4-Fluorophenyl, pyrrolidine Alkylation/condensation Reduced metabolic stability vs. chloro analogs
1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone 4-Chloro-3-fluorophenyl, sulfanyl Multi-step condensation Crystallographic stability due to halogen positioning
1-(4-substitutedbenzoyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylsulfonyl)urea/gaunidine Substituted benzoyl, pyrrolidinyl-ethyl Friedel-Crafts alkylation Enhanced solubility via sulfonyl urea

Key Observations:

Halogen Substitution Effects :

  • The 4-chlorophenyl group in the target compound likely confers higher lipophilicity compared to 4-fluorophenyl analogs (e.g., 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one) . Chlorine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems.
  • In contrast, the 4-chloro-3-fluorophenyl substituent in exhibits improved crystallinity due to halogen-halogen interactions, suggesting that meta-substitution could stabilize solid-state packing .

Sulfonyl Group Variations :

  • The phenylsulfonyl-pyrrolidine moiety in the target compound differs from sulfanyl () or urea-linked sulfonyl groups (). Sulfonyl groups generally improve metabolic resistance but may reduce membrane permeability compared to thioether or urea derivatives .

Synthesis Methodology :

  • Friedel-Crafts alkylation with AlCl₃ () is a common route for sulfonyl- and pyrrolidine-containing compounds. However, steric hindrance from the cyclopentyl group in the target compound might necessitate modified reaction conditions (e.g., prolonged reaction times or elevated temperatures) compared to simpler analogs .

Research Findings and Implications

  • Synthetic Challenges : The cyclopentyl group may complicate purification due to increased steric bulk, a issue less prevalent in linear analogs like 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one .
  • Thermodynamic Stability : The absence of crystallographic data for the target compound contrasts with ’s structurally resolved chloro-fluoro derivative, highlighting a gap in current research .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-(4-Chlorophenyl)cyclopentyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the cyclopentyl-(4-chlorophenyl) scaffold via Friedel-Crafts alkylation or Suzuki-Miyaura coupling for regioselective aryl group introduction . The pyrrolidine sulfonyl moiety is introduced via nucleophilic substitution or sulfonylation of a pyrrolidine precursor. For example, 3-(phenylsulfonyl)pyrrolidine can be synthesized by reacting pyrrolidine with benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Final coupling of the two fragments may employ peptide coupling reagents (e.g., EDC/HOBt) or palladium-catalyzed cross-coupling .

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/GC-MS : Quantify purity (>95% typically required for research-grade compounds).
  • NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR for cyclopentyl protons at δ 1.8–2.2 ppm and sulfonyl group aromatic protons at δ 7.5–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₂H₂₃ClN₂O₃S requires [M+H]⁺ at m/z 443.1194).

Q. What are the key challenges in isolating this compound during synthesis?

  • Methodological Answer : Common issues include:

  • Byproduct formation : Competing reactions during sulfonylation (e.g., over-sulfonylation of pyrrolidine) require careful stoichiometric control .
  • Low crystallinity : Use recrystallization from ethanol/water mixtures or anhydrous acetone to improve yield and purity .

Advanced Research Questions

Q. How does the conformational flexibility of the pyrrolidine sulfonyl group impact biological activity?

  • Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to analyze binding modes in target proteins (e.g., kinases or GPCRs). Compare energy-minimized conformers using DFT calculations (e.g., B3LYP/6-31G* basis set) to identify low-energy states . Structural rigidity from the sulfonyl group may restrict rotational freedom, enhancing selectivity .

Q. What contradictory data exist regarding the compound’s spectroscopic properties, and how can they be resolved?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., cyclopentyl proton splitting patterns) may arise from solvent polarity or crystal packing effects. Cross-validate using:

  • Solid-state NMR : Resolve crystallographic vs. solution-state differences .
  • X-ray crystallography : Compare with databases (e.g., CCDC 1988019 for analogous enones ).

Q. How can structure-activity relationships (SAR) be optimized for this compound in kinase inhibition studies?

  • Methodological Answer : Design analogs with:

  • Substituent variations : Replace 4-chlorophenyl with fluorophenyl (improved metabolic stability) or modify the sulfonyl group to a sulfonamide (enhanced hydrogen bonding) .
  • Bioisosteric replacements : Substitute cyclopentyl with cyclohexyl to assess steric effects .

Contradiction Analysis

  • Synthetic Yield Variability : Reports of 45–72% yields for similar methanones suggest solvent choice (e.g., THF vs. DCM) and catalyst loading (Pd(PPh₃)₄ vs. Pd(OAc)₂) critically impact efficiency. Optimize via Design of Experiments (DoE) .
  • Biological Activity Discrepancies : Differences in IC₅₀ values across studies may stem from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using validated reference inhibitors .

Computational Tools for Further Research

  • Molecular Dynamics Simulations : Analyze solvation effects (e.g., GROMACS) .
  • ADMET Prediction : Use SwissADME or ADMETLab to prioritize analogs with favorable pharmacokinetics .

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